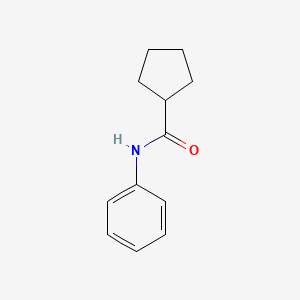

N-phenylcyclopentanecarboxamide

Description

N-Phenylcyclopentanecarboxamide is a molecule of interest due to the convergence of two important chemical moieties: the amide functional group and the cyclopentane (B165970) ring. This unique combination provides a scaffold for potential applications ranging from materials science to medicinal chemistry.

The amide bond is a cornerstone of organic and biological chemistry, famously providing the backbone of proteins and finding use in a vast array of pharmaceuticals and polymers. policija.siresearchgate.net The properties of an amide are significantly influenced by the nature of the groups attached to the carbonyl and the nitrogen atom. researchgate.net In N-phenylcyclopentanecarboxamide, the nitrogen is attached to a phenyl group, making it an anilide. This arrangement influences the electronic properties and reactivity of the amide bond.

Cyclopentane derivatives are also significant in chemical synthesis and drug discovery. ontosight.aiontosight.ai The five-membered ring offers a degree of conformational flexibility that can be advantageous for binding to biological targets. The incorporation of a cyclopentane ring into a molecule can impact its lipophilicity and metabolic stability, key parameters in drug design. ontosight.aiorientjchem.org The study of cyclopentane derivatives has been crucial in the development of various therapeutic agents. ontosight.ai

Scholarly research on N-phenylcyclopentanecarboxamide has primarily focused on its synthesis and characterization. Various synthetic methodologies have been reported, highlighting different approaches to forming the amide bond or constructing the cyclopentane ring. rsc.orgrsc.orggoogle.com These studies often include detailed spectroscopic analysis to confirm the structure of the synthesized compound.

More recently, N-phenylcyclopentanecarboxamide has emerged in a more specialized area of research: forensic and pharmacological sciences. It has been identified as a fentanyl analogue, sometimes referred to as "cyclopentyl fentanyl." mmu.ac.uknih.gov This has led to its inclusion in lists of controlled substances in some jurisdictions. mn.govresearchgate.net This trajectory of research investigates its analytical detection and potential physiological effects as a novel psychoactive substance. policija.siresearchgate.netresearchgate.net

Detailed Research Findings

The following tables summarize key data reported in the scientific literature for N-phenylcyclopentanecarboxamide.

Table 1: Spectroscopic Data for N-Phenylcyclopentanecarboxamide

| Spectroscopic Technique | Reported Data | Source |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.60-7.45 (m, 2H), 7.35-7.30 (m, 2H), 7.17 (bs, 1H), 7.15-7.05 (m, 1H), 2.75-2.60 (m, 1H), 2.01-1.85 (m, 4H), 1.85-1.70 (m, 2H), 1.70-1.61 (m, 2H) | rsc.org |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 175.00, 138.35, 128.99, 124.09, 119.92, 46.88, 30.65, 26.11 | rsc.org |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.55 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 7.8 Hz, 2H), 7.14 (s, 1H), 7.11 (d, J = 7.0 Hz, 1H), 2.57-2.51 (m, 1H), 1.95-1.89 (m, 4H), 1.78 (t, J = 3.8 Hz, 2H), 1.64-1.61 (m, 2H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 174.8, 138.6, 129.7, 124.4, 120.1, 47.2, 30.3, 26.3 | rsc.org |

| IR (KBr, cm⁻¹) | 3282, 3251, 2961, 1655, 1599, 1545, 1442, 1317, 1245, 757, 692 | rsc.org |

| Mass Spectrometry (EI-MS) | m/z (%): 189 (21) [M+], 93 (100), 69 (36) | rsc.org |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z calcd for C₁₂H₁₆NO [M+H]⁺ 190.1205, found 190.1213 | rsc.org |

Table 2: Physical Properties of N-Phenylcyclopentanecarboxamide

| Property | Value | Source |

| Melting Point | 162-163 °C | rsc.org |

| Appearance | Gray solid | rsc.org |

A related compound, 2-oxo-N-phenylcyclopentanecarboxamide, has also been synthesized and characterized.

Table 3: Spectroscopic Data for 2-oxo-N-Phenylcyclopentanecarboxamide

| Spectroscopic Technique | Reported Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ = 8.74 (s, 1H), 7.56 (d, J = 7.7 Hz, 2H), 7.32 (t, J = 7.9 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H), 3.15 (t, J = 9.4 Hz, 1H), 2.46− 2.27 (m, 4H), 2.12−2.05 (m, 1H), 1.91−1.84 (m, 1H) | orientjchem.orgorientjchem.org |

| ¹³C NMR (300 MHz, CDCl₃) | δ = 217.06 (C), 164.59 (C), 137.83 (C), 129.10 (CH), 124.43 (CH), 119.97 (CH), 54.81(CH), 39.22 (CH₂), 25.82 (CH₂), 20.35 (CH₂) | orientjchem.org |

| IR (cm⁻¹) | 3050, 1951, 1739, 1664, 1533, 1442, 1311, 1146 | orientjchem.orgorientjchem.org |

| Melting Point | 88-90 °C | orientjchem.orgorientjchem.org |

Properties

IUPAC Name |

N-phenylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-4-5-7-10)13-11-8-2-1-3-9-11/h1-3,8-10H,4-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRABTSINMBZPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Phenylcyclopentanecarboxamide

Direct Synthesis Approaches to N-Phenylcyclopentanecarboxamide

The direct formation of the amide bond between a cyclopentanecarboxylic acid derivative and an aniline (B41778) derivative remains a fundamental approach for the synthesis of N-phenylcyclopentanecarboxamide. Various methodologies have been developed to achieve this transformation efficiently.

Classical Amide Bond Formation Strategies for N-Phenylcyclopentanecarboxamide

The most common and well-established method for synthesizing N-phenylcyclopentanecarboxamide is through the coupling of cyclopentanecarboxylic acid and aniline using a coupling reagent. This approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A widely used combination of coupling reagents is dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comresearchgate.net In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com However, this intermediate can rearrange to a stable N-acylurea, leading to lower yields and purification challenges. The addition of HOBt mitigates this issue by trapping the O-acylisourea to form an active ester, which then readily reacts with aniline to produce the desired amide with higher efficiency and reduced epimerization if chiral centers are present. luxembourg-bio.com A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov

The reaction typically proceeds by activating the carboxylic acid with the coupling reagent, followed by the addition of the amine. The choice of solvent can influence the reaction, with dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF) being common options.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Reduces side reactions and epimerization. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | Effective for electron-deficient amines. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | ||

| (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) | ||

| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) |

Transition-Metal-Catalyzed Carbonylation Routes to N-Phenylcyclopentanecarboxamide Derivatives

Transition-metal-catalyzed carbonylation reactions offer an alternative and powerful route to amide synthesis. Palladium-catalyzed aminocarbonylation of aryl halides has been extensively studied for the synthesis of various amides. nih.gov This methodology can be adapted for the synthesis of N-phenylcyclopentanecarboxamide derivatives.

In a typical reaction, a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) can be reacted with aniline and carbon monoxide in the presence of a palladium catalyst. The catalytic cycle generally involves the oxidative addition of the cyclopentyl halide to the Pd(0) complex, followed by CO insertion to form a cyclopentanecarbonyl-palladium intermediate. Subsequent reductive elimination with aniline yields the N-phenylcyclopentanecarboxamide and regenerates the Pd(0) catalyst. nih.gov

A variety of palladium precursors and ligands can be employed, and the reaction conditions, such as temperature, pressure of CO, and solvent, are optimized to maximize the yield of the desired product. This method is particularly useful for creating a diverse range of substituted N-phenylcyclopentanecarboxamide derivatives by varying the cyclopentyl halide and aniline starting materials. A novel method for the aminocarbonylation of aryl halides using cyanamide (B42294) and either Mo(CO)6 as the CO source or gaseous CO has been developed, providing N-cyanobenzamides in moderate to good yields. researchgate.net

Table 2: Components in Palladium-Catalyzed Aminocarbonylation

| Component | Role | Example |

| Palladium Precursor | Catalyst | Pd(OAc)2, PdCl2(PPh3)2 |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh3, dppf |

| Carbon Monoxide (CO) | Source of the carbonyl group | Gaseous CO or CO-releasing molecules |

| Base | Neutralizes the hydrogen halide formed | Et3N, K2CO3 |

| Solvent | Reaction medium | Toluene, DMF |

Amidation Reactions Involving Azides and Aldehydes for N-Phenylcyclopentanecarboxamide Formation

A less conventional yet intriguing approach to amide bond formation involves the reaction of azides with aldehydes. This method offers a direct route to amides, often under mild conditions. The reaction between an azide (B81097) and an aldehyde can proceed through various mechanisms, sometimes promoted by catalysts or specific reaction conditions.

For the synthesis of N-phenylcyclopentanecarboxamide, this would involve the reaction of cyclopentanecarboxaldehyde with phenyl azide. The mechanism of this transformation can be complex and may involve the formation of a triazoline intermediate, which then rearranges to the amide with the extrusion of nitrogen gas. nih.gov The reactivity of phenyl azide in such cycloaddition reactions has been a subject of theoretical studies. rsc.orgresearchgate.net While phenyl azide is considered a moderate electrophile and nucleophile, its reaction with aldehydes can be facilitated under specific conditions. rsc.org

This synthetic route is an area of ongoing research, and the development of efficient catalytic systems is key to its broader application for the synthesis of N-phenylcyclopentanecarboxamide and its analogues.

Precursor Chemistry and Derivatization Routes to N-Phenylcyclopentanecarboxamide Analogues

The synthesis of analogues of N-phenylcyclopentanecarboxamide often involves the preparation of functionalized precursors followed by derivatization. This allows for the introduction of a wide range of substituents on both the cyclopentane (B165970) ring and the phenyl group.

Synthesis of Substituted Cyclopentanecarboxamides

The synthesis of substituted N-phenylcyclopentanecarboxamides can be readily achieved by using appropriately substituted starting materials in the classical amide bond formation reactions described in section 2.1.1. For instance, reacting a substituted cyclopentanecarboxylic acid with aniline or a substituted aniline with cyclopentanecarboxylic acid allows for the introduction of various functional groups.

A study on the synthesis of 1-acetyl N-aryl cyclopentanecarboxamides demonstrated the preparation of these compounds in high yields by reacting N-aryl-3-oxobutanamides with 1,4-dibromobutane. acs.org These precursors can then undergo further transformations. For example, the treatment of 1-acetyl-N-(2-methoxyphenyl)cyclopentanecarboxamide with sulfuric acid leads to a tandem cyclization/ring-opening/recyclization reaction to form pyrano[2,3-b]quinolines. acs.org

The optimization of synthesis conditions is crucial for obtaining high yields, especially when dealing with complex or sensitive functional groups. nih.govresearchgate.netnih.gov

Conversion Pathways from Cyclopentenyl Substrates to Saturated N-Phenylcyclopentanecarboxamide Derivatives (e.g., Rhodium-Catalyzed Hydroboration-Amidation Sequences)

An elegant strategy for the synthesis of saturated N-phenylcyclopentanecarboxamide derivatives involves the functionalization of cyclopentenyl substrates. Rhodium-catalyzed hydroboration of unsaturated amides offers a powerful method for the stereoselective introduction of a boron-containing group, which can then be further transformed. core.ac.uk

In a rhodium-catalyzed hydroboration-amidation sequence, a cyclopentenyl amide, such as N-phenylcyclopent-2-enecarboxamide, can be subjected to hydroboration. The pendant amide group can direct the regioselectivity of the hydroboration, leading to the formation of a specific organoborane intermediate. core.ac.ukrsc.org Subsequent oxidation of the carbon-boron bond in the presence of an amine source or direct amidation protocols can yield the saturated N-phenylcyclopentanecarboxamide derivative. The use of chiral rhodium catalysts can also enable the asymmetric synthesis of these compounds. acs.orgdigitellinc.com

This approach provides excellent control over the stereochemistry of the final product and is a versatile method for accessing a variety of substituted N-phenylcyclopentanecarboxamide analogues.

Multi-step Syntheses of Complex N-Phenylcyclopentanecarboxamide Analogues (e.g., N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide)

The synthesis of structurally complex analogs, such as N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide, necessitates multi-step reaction sequences. A common strategy involves the initial preparation of a key intermediate, N-phenethyl-4-piperidinone (NPP), which serves as a scaffold for further elaboration. wikipedia.org

The synthesis of NPP can be achieved through the reaction of 4-piperidinone with phenethyl bromide. wikipedia.org This N-alkylation is often carried out in a biphasic system with a phase transfer catalyst to facilitate the reaction between the water-soluble piperidinone and the organic-soluble phenethyl bromide. wikipedia.org

Once NPP is obtained, it can be converted to the crucial intermediate, 4-anilino-N-phenethylpiperidine (ANPP). This transformation is typically a reductive amination reaction. One method involves reacting NPP with aniline in the presence of a reducing agent like sodium borohydride (B1222165) or a borane (B79455) complex. wikipedia.orggoogle.com For instance, a process has been described where NPP and aniline are reacted with a borane complex in an alcoholic solvent and in the presence of an alkanoic acid. google.com The resulting ANPP can then be acylated to introduce the cyclopentanecarboxamide (B1346233) moiety.

The final acylation step to yield the target molecule, N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide, would involve reacting ANPP with cyclopentanecarbonyl chloride. This reaction is analogous to the synthesis of fentanyl from ANPP using propionyl chloride. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic route for similar complex structures involves dissolving the piperidine (B6355638) intermediate and aniline in a solvent like dichloromethane (DCM), followed by the addition of acetic acid and a dehydrating agent such as molecular sieves. diva-portal.org A reducing agent, for example, sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), is then added to complete the reductive amination. diva-portal.org The subsequent acylation is performed, and the final product is purified. diva-portal.org

Table 1: Key Intermediates and Reagents in the Synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| N-Phenethyl-4-piperidinone (NPP) | C13H17NO | Starting material for the piperidine core. | wikipedia.org |

| 4-Anilino-N-phenethylpiperidine (ANPP) | C19H24N2 | Key intermediate formed by reductive amination of NPP. | wikipedia.orggoogle.com |

| Cyclopentanecarbonyl chloride | C6H9ClO | Acylating agent to introduce the cyclopentanecarboxamide group. | |

| Sodium borohydride | NaBH4 | Reducing agent for the reductive amination step. | wikipedia.org |

| Phenethyl bromide | C8H9Br | Alkylating agent for the synthesis of NPP. | wikipedia.orgnih.gov |

| Aniline | C6H7N | Reactant in the formation of the anilino moiety. | wikipedia.orggoogle.com |

Mechanistic Investigations of N-Phenylcyclopentanecarboxamide Synthesis

Understanding the reaction mechanisms involved in the formation of N-phenylcyclopentanecarboxamide is fundamental to optimizing reaction conditions and controlling product outcomes.

Electron Movement and Bond Reorganization Analysis in N-Phenylcyclopentanecarboxamide Formation

The formation of the amide bond in N-phenylcyclopentanecarboxamide from an amine (aniline) and a carboxylic acid derivative (like cyclopentanecarbonyl chloride) is a classic example of nucleophilic acyl substitution. The mechanism involves a series of electron movements and bond reorganizations.

The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of the cyclopentanecarbonyl chloride. youtube.com This electron movement is represented by a double-headed arrow originating from the nitrogen and pointing to the carbonyl carbon. youtube.com As the new nitrogen-carbon bond forms, the π-electrons of the carbonyl group move onto the oxygen atom, creating a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com

In the subsequent step, the electron pair from the oxygen atom reforms the carbon-oxygen double bond. youtube.com To avoid violating the octet rule at the carbonyl carbon, the weakest bond, which is the carbon-chlorine bond, breaks. The chlorine atom departs as a chloride ion (leaving group), taking the bonding electrons with it. youtube.com Finally, a proton is removed from the positively charged nitrogen atom, often by another amine molecule or a weak base in the reaction mixture, to yield the neutral N-phenylcyclopentanecarboxamide product and a protonated base.

This entire sequence illustrates a cascade of electron movement, a fundamental concept in understanding organic reaction mechanisms. youtube.comyoutube.com The use of curved arrows (electron pushing arrows) is a critical tool for visualizing this flow of electrons and the resulting bond formation and cleavage. youtube.com

Role of Intermediates in N-Phenylcyclopentanecarboxamide Pathways

For more complex syntheses, such as that of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide, stable intermediates like N-phenethyl-4-piperidinone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) are intentionally synthesized and isolated. wikipedia.orggoogle.com

In the reductive amination step to form ANPP from NPP and aniline, an imine or iminium ion intermediate is formed first. The aniline nitrogen attacks the carbonyl carbon of NPP, and after a series of proton transfers, a molecule of water is eliminated to form the C=N double bond of the imine. This imine is then reduced by a hydride source like sodium borohydride to give the final amine product, ANPP. diva-portal.org The neighborhood effect from the nitrogen in the piperidine ring can potentially activate the ketone, possibly by forming a complex with the reducing agent. diva-portal.org

Photomediated reactions involving related N-aryl azacycles have been shown to proceed through different mechanistic pathways, including the possibility of a retro-Mannich ring opening followed by a Mannich reclosure to equilibrate to the thermodynamic product, highlighting the diverse roles intermediates can play depending on the reaction conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenylcyclopentanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Phenylcyclopentanecarboxamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for N-Phenylcyclopentanecarboxamide

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For N-phenylcyclopentanecarboxamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the cyclopentyl ring, and the amide N-H group.

The protons of the phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the influence of the amide substituent, the ortho, meta, and para protons may exhibit separate signals. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the cyclopentane (B165970) ring will appear in the aliphatic region (δ 1.5-3.0 ppm). The methine proton (CH) adjacent to the carbonyl group is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the carbonyl.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Phenylcyclopentanecarboxamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet | 1H |

| Phenyl (ortho-H) | ~7.5 | Doublet or Triplet | 2H |

| Phenyl (meta-H) | ~7.3 | Triplet | 2H |

| Phenyl (para-H) | ~7.1 | Triplet | 1H |

| Cyclopentyl (α-H) | 2.5 - 3.0 | Multiplet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for N-Phenylcyclopentanecarboxamide

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. udel.edu

For N-phenylcyclopentanecarboxamide, distinct signals are expected for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopentyl ring. The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclopentyl ring are found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Phenylcyclopentanecarboxamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Phenyl (C-ipso, attached to N) | 135 - 140 |

| Phenyl (C-ortho, C-meta, C-para) | 120 - 130 |

| Cyclopentyl (α-C) | 45 - 55 |

| Cyclopentyl (β-C) | 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges. libretexts.org Actual values can be influenced by the solvent and specific molecular conformation.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments of N-Phenylcyclopentanecarboxamide Analogues

For more complex analogues of N-phenylcyclopentanecarboxamide, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced NMR techniques are employed for unambiguous structural elucidation. researchgate.net

Two-Dimensional (2D) NMR: 2D NMR experiments spread the NMR signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For an N-phenylcyclopentanecarboxamide analogue, COSY would show cross-peaks between adjacent protons on the cyclopentyl ring and within the substituted phenyl ring, helping to map out the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.orglibretexts.org It is invaluable for assigning the ¹H and ¹³C signals of the cyclopentyl and phenyl moieties by linking the proton resonances to their corresponding carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule, for instance, by showing a correlation from the amide N-H proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. creative-biostructure.com This is particularly useful for determining the three-dimensional structure and preferred conformation of cyclic or sterically hindered analogues. diva-portal.org

Solid-State NMR (ssNMR): For studying materials that are not soluble or crystalline, such as polymeric derivatives or certain aggregated forms, ssNMR is the method of choice. nih.gov It provides information on molecular conformation and intermolecular organization within the solid material. nih.govnih.gov By analyzing features like chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the packing and secondary structure of N-phenylcyclopentanecarboxamide derivatives in the solid phase. nih.govnih.gov

Mass Spectrometry (MS) Techniques for N-Phenylcyclopentanecarboxamide

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to the third or fourth decimal place). researchgate.net This precision allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. youtube.com For N-phenylcyclopentanecarboxamide (C₁₂H₁₅NO), HRMS provides an exact mass measurement that confirms its molecular formula, a critical first step in structural identification. nih.govresearchgate.net

Table 3: HRMS Data for N-Phenylcyclopentanecarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Monoisotopic Mass (Calculated) | 189.11536 g/mol |

Data sourced from PubChem CID 564473. nih.gov

The ability of HRMS to provide an accurate mass measurement is essential for confirming the identity of synthesized compounds and for identifying unknown analogues in complex mixtures. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org The resulting fragmentation pattern is characteristic of the precursor ion's structure and serves as a molecular fingerprint, providing definitive structural confirmation. nih.gov

For N-phenylcyclopentanecarboxamide, the most likely site of initial fragmentation in MS/MS is the cleavage of the amide bond, which is the weakest bond in the molecule. This can lead to several characteristic fragment ions. The fragmentation process can be initiated in various ways, such as collision-induced dissociation (CID). nih.gov

A plausible fragmentation pathway for protonated N-phenylcyclopentanecarboxamide ([M+H]⁺, m/z 190.1) would involve:

Cleavage of the amide bond: This can result in the formation of a cyclopentylcarbonyl ion or an anilinium ion.

Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl ring and the carbonyl group.

Fragmentation of the phenyl ring: While less common, fragmentation of the aromatic ring can occur under higher energy conditions.

Table 4: Predicted MS/MS Fragmentation of N-Phenylcyclopentanecarboxamide ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

|---|---|---|

| 190.1 | 122.1 | [C₇H₈NO]⁺ (Loss of C₅H₈) |

| 190.1 | 94.1 | [C₆H₈N]⁺ (Anilinium ion, loss of C₆H₇O) |

| 190.1 | 93.1 | [C₆H₇N] (Aniline, loss of C₆H₈O) |

| 190.1 | 83.1 | [C₅H₇O]⁺ (Cyclopentylcarbonyl ion, loss of C₇H₈N) |

Analyzing these fragmentation pathways provides robust confirmation of the connectivity between the phenyl, amide, and cyclopentyl moieties, solidifying the structural assignment of N-phenylcyclopentanecarboxamide and its derivatives. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation of N-Phenylcyclopentanecarboxamide Derivatives

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. polyu.edu.hkpolyu.edu.hknih.govmdpi.com This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation. youtube.com The collision cross-section (CCS), a measure of the ion's rotational average projected area, is a key parameter obtained from IMS-MS that offers insights into the three-dimensional structure of an ion. youtube.com

For derivatives of N-phenylcyclopentanecarboxamide, which can exist as various structural isomers (e.g., positional isomers on the phenyl ring or stereoisomers), IMS-MS offers a promising avenue for their differentiation. Even subtle differences in the spatial arrangement of atoms can lead to distinct drift times through the ion mobility cell and, consequently, different CCS values. polyu.edu.hk Research on other classes of isomeric compounds, such as carbohydrates and amino acids, has demonstrated that these small differences in CCS can be amplified by forming non-covalent assemblies or adducts of the isomers, for instance, with metal ions. polyu.edu.hkpolyu.edu.hk This "assembly-enhanced" differentiation strategy could be particularly valuable for resolving closely related N-phenylcyclopentanecarboxamide derivatives. polyu.edu.hk

While specific IMS-MS studies on N-phenylcyclopentanecarboxamide derivatives are not extensively documented in the literature, the principles established for other isomeric systems are directly applicable. By coupling IMS with tandem mass spectrometry (MS/MS), it is possible to first separate the isomers based on their mobility and then obtain their fragmentation patterns, providing a high degree of confidence in their identification and structural assignment. nih.govnih.gov

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Isomeric N-Phenylcyclopentanecarboxamide Derivatives

| Isomer | Molecular Formula | m/z | Drift Time (ms) | Collision Cross-Section (Ų) |

| N-(2-methylphenyl)cyclopentanecarboxamide | C₁₃H₁₇NO | 204.1383 | 15.2 | 145.8 |

| N-(3-methylphenyl)cyclopentanecarboxamide | C₁₃H₁₇NO | 204.1383 | 15.5 | 147.2 |

| N-(4-methylphenyl)cyclopentanecarboxamide | C₁₃H₁₇NO | 204.1383 | 15.9 | 149.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential of IMS-MS for isomeric differentiation.

Vibrational Spectroscopy for N-Phenylcyclopentanecarboxamide

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. vscht.cz The IR spectrum of N-phenylcyclopentanecarboxamide is expected to exhibit characteristic absorption bands corresponding to its constituent amide, phenyl, and cyclopentyl moieties. libretexts.orglibretexts.org

The key functional group, the secondary amide, will give rise to several distinct bands. The N-H stretching vibration is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. chemspider.com The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and sharp absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, appears in the 1510-1570 cm⁻¹ region.

The presence of the phenyl group is indicated by C-H stretching vibrations of the aromatic ring, which typically appear just above 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations are expected to produce medium to weak bands in the 1450-1600 cm⁻¹ range. libretexts.org The cyclopentyl group will contribute C-H stretching vibrations from its saturated CH₂ groups, which are observed just below 3000 cm⁻¹. libretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for N-Phenylcyclopentanecarboxamide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Medium-Sharp | N-H Stretch | Secondary Amide |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2950, ~2870 | Strong | C-H Stretch | Cyclopentyl (CH₂) |

| ~1660 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | CH₂ Scissoring | Cyclopentyl |

| ~750, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) |

Raman spectroscopy is a complementary technique to IR spectroscopy that provides a unique "molecular fingerprint" of a compound. nih.gov While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. nih.gov

For N-phenylcyclopentanecarboxamide, Raman spectroscopy can provide valuable information about the carbon skeleton and aromatic ring vibrations. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be present. The cyclopentyl ring breathing mode, a symmetric vibration of the entire ring, is expected to be Raman active.

Furthermore, Raman spectroscopy can be sensitive to conformational changes in the molecule. Variations in the dihedral angles between the phenyl ring and the amide group, or different conformations of the cyclopentyl ring, could lead to shifts in the positions and intensities of the Raman bands, offering insights into the molecule's three-dimensional structure in different environments. rsc.org

Table 3: Expected Raman Shifts for N-Phenylcyclopentanecarboxamide

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2940, ~2860 | C-H Stretch | Cyclopentyl (CH₂) |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1030 | C-H In-Plane Bend | Aromatic |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~850 | Ring Breathing | Cyclopentyl |

X-ray Crystallography for Solid-State Structural Analysis of N-Phenylcyclopentanecarboxamide Crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Furthermore, the analysis of the crystal packing would elucidate the hydrogen bonding network formed by the N-H and C=O groups of the amide functionality, which plays a crucial role in the supramolecular architecture of the solid state.

Table 4: Illustrative Crystallographic Data for a Carboxamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.876 |

| c (Å) | 12.345 |

| β (°) | 105.67 |

| Volume (ų) | 1189.0 |

| Z | 4 |

| Hydrogen Bonds | N-H···O |

Note: The data in this table is illustrative and based on a representative carboxamide crystal structure. Actual values for N-phenylcyclopentanecarboxamide would be determined experimentally.

Chromatographic Coupling with Spectroscopic Detectors (e.g., GC-MS, HPLC-MS, LC-NMR) for Mixture Analysis and Purity Assessment of N-Phenylcyclopentanecarboxamide

Chromatographic techniques coupled with spectroscopic detectors are indispensable for the analysis of complex mixtures and the assessment of compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like N-phenylcyclopentanecarboxamide. nih.govnih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net This technique is highly effective for identifying impurities and by-products in a sample of N-phenylcyclopentanecarboxamide.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.govnih.govchromatographyonline.com In HPLC-MS, the sample is dissolved in a liquid mobile phase and separated on a column packed with a solid stationary phase. The choice of column and mobile phase allows for the separation of compounds based on their polarity. The eluting components are then detected by the mass spectrometer. nih.gov HPLC-MS is particularly useful for quantifying the purity of N-phenylcyclopentanecarboxamide and for analyzing its metabolites in biological matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR. It allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column, providing unambiguous structural information without the need for prior isolation.

Elemental Analysis for Stoichiometric Verification of N-Phenylcyclopentanecarboxamide

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the compound's stoichiometry and purity.

For N-phenylcyclopentanecarboxamide, with the molecular formula C₁₂H₁₅NO, the theoretical elemental composition can be calculated as follows:

Table 5: Theoretical Elemental Composition of N-Phenylcyclopentanecarboxamide (C₁₂H₁₅NO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 76.15 |

| Hydrogen (H) | 1.008 | 15 | 15.12 | 8.00 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.40 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.45 |

| Total | 189.26 | 100.00 |

Experimental determination of the elemental composition of a synthesized batch of N-phenylcyclopentanecarboxamide that closely matches these theoretical values provides strong evidence of its purity and confirms its molecular formula.

Compound Names Mentioned in the Article

Computational and Theoretical Chemistry Studies on N Phenylcyclopentanecarboxamide

Quantum Chemical Calculations for N-Phenylcyclopentanecarboxamide Systems

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule like N-phenylcyclopentanecarboxamide. nih.gov These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction of N-Phenylcyclopentanecarboxamide

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. youtube.com This approach is widely used to investigate the electronic structure and reactivity of organic molecules. researchgate.netmdpi.com

For N-phenylcyclopentanecarboxamide, DFT calculations can elucidate its electronic structure by mapping the electron density and determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be used to calculate a variety of chemical reactivity descriptors. These "conceptual DFT" parameters predict how and where a molecule might react. nih.gov By analyzing these descriptors, one can predict the most likely sites for electrophilic or nucleophilic attack on the N-phenylcyclopentanecarboxamide molecule.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for N-Phenylcyclopentanecarboxamide

This table illustrates the type of data that would be generated from a DFT study to predict the reactivity of N-phenylcyclopentanecarboxamide. The values are representative.

| Descriptor | Definition | Predicted Role in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity |

| Ionization Potential (IP) | Energy required to remove an electron | Measures susceptibility to oxidation |

| Electron Affinity (EA) | Energy released when an electron is added | Measures susceptibility to reduction |

| Electronegativity (χ) | Tendency to attract electrons | Overall reactivity measure |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the HOMO-LUMO gap |

| Electrophilicity Index (ω) | Measure of electrophilic character | Predicts reactivity with nucleophiles |

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. documentsdelivered.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer high levels of accuracy, though often at a greater computational expense than DFT. nih.gov

For N-phenylcyclopentanecarboxamide, ab initio calculations are particularly valuable for obtaining precise energetic information and for predicting spectroscopic properties. nih.gov For instance, high-level coupled-cluster calculations can provide very accurate predictions of the molecule's heat of formation and bond dissociation energies. cityu.edu.hk

These methods are also used to simulate various types of molecular spectra. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of N-phenylcyclopentanecarboxamide. Similarly, by calculating the transition energies between electronic states, it is possible to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into how the molecule interacts with light. nih.gov

Conformational Analysis and Energy Minimization of N-Phenylcyclopentanecarboxamide using Computational Models

Computational models can systematically explore the potential energy surface of the molecule. This process involves rotating the molecule around its flexible bonds and calculating the energy of each resulting geometry. Energy minimization techniques are then applied to locate the local and global energy minima, which correspond to the most stable conformers. researchgate.net Both DFT and ab initio methods can be employed for these energy calculations to ensure accuracy. The results of such an analysis would reveal the preferred spatial arrangement of the phenyl ring relative to the cyclopentanecarboxamide (B1346233) group.

Table 2: Illustrative Conformational Analysis of N-Phenylcyclopentanecarboxamide

This table provides a hypothetical output for a conformational analysis, showing different stable conformers and their calculated relative energies.

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 175° (trans-like) | 0.00 | 75.3 |

| 2 | 65° (gauche-like) | 1.50 | 15.1 |

| 3 | -70° (gauche-like) | 1.80 | 9.6 |

Molecular Modeling and Dynamics Simulations for N-Phenylcyclopentanecarboxamide

While quantum chemical methods are excellent for static properties, molecular modeling and dynamics simulations are used to explore the time-dependent behavior of molecules. pku.edu.cn

Force Field Development and Application for N-Phenylcyclopentanecarboxamide Systems

Molecular dynamics simulations rely on "force fields," which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. A force field approximates the complex quantum mechanical interactions with simpler classical mechanics equations, allowing for the simulation of much larger systems over longer timescales.

For a novel or less-common molecule like N-phenylcyclopentanecarboxamide, a specific force field may need to be developed or validated. This process often involves using high-level quantum chemical calculations to derive key parameters, such as atomic charges and torsional potentials, ensuring the force field accurately represents the molecule's behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov For N-phenylcyclopentanecarboxamide, an MD simulation can provide a dynamic picture of its conformational flexibility.

By running a simulation, one can map out the molecule's conformational landscape, which is a representation of all the accessible conformations and the transitions between them. nih.govnih.gov This goes beyond static conformational analysis by showing how the molecule flexes, bends, and converts between different shapes at a given temperature. nih.gov

Furthermore, MD simulations are exceptionally powerful for studying intermolecular interactions. By simulating N-phenylcyclopentanecarboxamide in a solvent, such as water, one can observe how the molecule interacts with its environment, including the formation of hydrogen bonds. These simulations can also be used to model how the molecule might bind to a biological target, providing critical insights for drug design and materials science.

Reaction Mechanism Elucidation through Computational Approaches for N-Phenylcyclopentanecarboxamide Transformations

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For transformations involving N-phenylcyclopentanecarboxamide, such as hydrolysis or formation, computational approaches can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetic landscape of the reaction. These studies are fundamental to understanding the reactivity of the amide bond, the influence of the phenyl and cyclopentyl substituents, and the role of catalysts or solvent molecules.

The elucidation of a reaction mechanism hinges on the characterization of its transition states—the high-energy structures that connect reactants, intermediates, and products. For a transformation like the hydrolysis of N-phenylcyclopentanecarboxamide, computational methods such as Density Functional Theory (DFT) can be employed to locate and characterize the geometry and energy of these fleeting structures.

Drawing parallels from computational studies on the hydrolysis of other amides, the reaction pathway for N-phenylcyclopentanecarboxamide would likely be investigated under both acidic and basic conditions. In acid-catalyzed hydrolysis, the initial step is the protonation of the amide, with the carbonyl oxygen being the most probable site of protonation. acs.org The subsequent rate-determining step would involve the nucleophilic attack of a water molecule on the carbonyl carbon. acs.org Computational studies on similar systems have shown that additional water molecules can act as catalysts, facilitating proton transfer and lowering the energy barrier of the transition state. nih.gov

For the base-catalyzed hydrolysis, the mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent cleavage of the C-N bond would lead to the final products. Computational investigations into the hydrolysis of formamide (B127407) have provided detailed molecular graphs of the entire reaction sequence, a technique that could be similarly applied to N-phenylcyclopentanecarboxamide. mcmaster.ca

The reaction pathway for the formation of N-phenylcyclopentanecarboxamide, for instance, from cyclopentanecarboxylic acid and aniline (B41778), can also be mapped computationally. Studies on ynamide-mediated amide bond formation have detailed the hydrocarboxylation and subsequent aminolysis steps, proposing a bifunctional catalytic role for the carboxylic acid substrate. rsc.org Such computational models can predict whether the reaction proceeds through a concerted or stepwise mechanism.

The table below illustrates a hypothetical reaction pathway for the acid-catalyzed hydrolysis of N-phenylcyclopentanecarboxamide, with energies based on analogous systems.

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Reactants (N-phenylcyclopentanecarboxamide + H₃O⁺) | 0.0 |

| TS1 | Transition state for O-protonation | +5.2 |

| 2 | O-protonated intermediate | -2.1 |

| TS2 | Transition state for water attack | +18.5 |

| 3 | Tetrahedral intermediate | +12.3 |

| TS3 | Transition state for C-N bond cleavage | +21.0 |

| 4 | Products (Cyclopentanecarboxylic acid + Anilinium ion) | -5.7 |

This is a hypothetical data table based on values reported for analogous amide hydrolysis reactions.

Beyond mapping the reaction pathway, computational chemistry can predict key kinetic and thermodynamic parameters that govern the rate and spontaneity of a reaction. Using transition state theory, important values such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. acs.orgnih.gov

For the hydrolysis of N-phenylcyclopentanecarboxamide, these parameters would provide a quantitative measure of the reaction's feasibility. For example, a high activation energy would indicate a slow reaction rate. Computational studies on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids revealed that the reaction barrier is significantly lower in solution compared to the gas phase, highlighting the crucial role of the solvent environment. nih.gov

The following table presents hypothetical kinetic and thermodynamic data for a transformation of N-phenylcyclopentanecarboxamide, derived from computational studies on similar amide reactions.

| Parameter | Value (units) | Interpretation |

| ΔH‡ | +20.5 kcal/mol | Enthalpic barrier to reaction |

| ΔS‡ | -15.2 cal/mol·K | Increased order in the transition state |

| ΔG‡ (298 K) | +25.0 kcal/mol | Overall free energy barrier |

| ΔH_rxn | -8.3 kcal/mol | Exothermic reaction |

| ΔG_rxn | -6.1 kcal/mol | Spontaneous reaction |

This is a hypothetical data table based on values reported for analogous amide reactions.

Quantitative Structure-Property Relationship (QSPR) Studies for N-Phenylcyclopentanecarboxamide Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a computational methodology aimed at correlating the structural features of molecules with their physicochemical properties. For a series of N-phenylcyclopentanecarboxamide derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. These models are built by calculating a wide range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to find a mathematical equation that relates these descriptors to the property of interest. nih.govnih.gov

While no specific QSPR studies on N-phenylcyclopentanecarboxamide derivatives have been reported, research on other aryl carboxylic acid amide derivatives has demonstrated the utility of this approach. nih.gov For instance, in a study on human dihydroorotate (B8406146) dehydrogenase inhibitors, topological, estate number, and hydrophobic descriptors were found to be important for predicting biological activity. nih.gov Similarly, for derivatives of N-phenylcyclopentanecarboxamide, descriptors related to the size and shape of the cyclopentyl ring, the electronic properties of substituents on the phenyl ring, and the hydrogen bonding capacity of the amide group would likely be significant.

A typical QSPR study would involve the following steps:

Data Set Preparation: A series of N-phenylcyclopentanecarboxamide derivatives with experimentally measured properties would be compiled.

Descriptor Calculation: A large number of theoretical molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each molecule.

Model Development: Statistical methods would be used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The table below provides an example of the types of molecular descriptors that could be used in a QSPR study of N-phenylcyclopentanecarboxamide derivatives.

| Descriptor Type | Example Descriptor | Property Influenced |

| Topological | Wiener Index | Molecular size and branching |

| Geometrical | Molecular Surface Area | Solubility, interactions |

| Electronic | Dipole Moment | Polarity, intermolecular forces |

| Constitutional | Number of H-bond donors/acceptors | Hydrogen bonding capacity |

| Quantum-Chemical | HOMO/LUMO energies | Reactivity, electronic transitions |

This table illustrates the types of descriptors commonly used in QSPR studies.

Such QSPR models, once validated, can be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of new compounds with desired characteristics.

Role and Applications of N Phenylcyclopentanecarboxamide in Chemical Synthesis and Materials Science

N-Phenylcyclopentanecarboxamide as a Synthetic Intermediate

The utility of N-phenylcyclopentanecarboxamide as an intermediate stems from the reactivity of its constituent parts. The amide bond can be hydrolyzed or reduced, the phenyl ring can undergo electrophilic substitution, and the cyclopentane (B165970) ring can be functionalized. These characteristics make it a valuable precursor for a range of more complex molecules.

N-Phenylcyclopentanecarboxamide is a foundational scaffold for the synthesis of more elaborate organic structures. The cyclopentane ring offers a non-planar, three-dimensional framework that can be stereochemically controlled, while the N-phenylamide portion provides a site for further chemical elaboration.

Key transformations that highlight its role as a precursor include:

Functionalization of the Cyclopentane Ring: The aliphatic ring can be hydroxylated, halogenated, or otherwise functionalized to introduce new reactive handles. These derivatives can then serve as chiral templates in asymmetric synthesis, where the existing stereochemistry of the ring directs the formation of new stereocenters.

Modification of the Phenyl Ring: The aromatic ring can be substituted (e.g., nitrated, halogenated, or acylated) to modulate the electronic properties of the molecule or to provide attachment points for building larger molecular architectures.

Reduction of the Amide Bond: The amide can be reduced to a secondary amine (N-phenylcyclopentylmethanamine), transforming the scaffold and opening up new reaction pathways typical of amines, such as N-alkylation or the formation of different heterocyclic systems.

The following table summarizes potential synthetic transformations of the N-phenylcyclopentanecarboxamide scaffold.

| Transformation Type | Reagents/Conditions | Product Class | Synthetic Utility |

| Amide Reduction | LiAlH₄, THF | Secondary Amines | Access to amine-based scaffolds, further functionalization. |

| Phenyl Ring Nitration | HNO₃, H₂SO₄ | Nitroaryl Compounds | Precursors for anilines, dyes, and pharmaceuticals. |

| Directed Ortho-Metalation | BuLi, TMEDA | Ortho-functionalized Anilides | Controlled introduction of substituents on the phenyl ring. |

| Cyclopentane Functionalization | NBS, light (allylic bromination) | Halogenated Derivatives | Intermediates for substitution and elimination reactions. |

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional organic materials featuring these rings. nih.gov Derivatives of N-phenylcyclopentanecarboxamide can be potent precursors for constructing such heterocyclic systems.

The synthesis of heterocyclic compounds often relies on intramolecular cyclization reactions where a strategically placed functional group on one part of the molecule reacts with another. By introducing appropriate functional groups onto the N-phenylcyclopentanecarboxamide core, a variety of cyclization strategies can be employed. For example, introducing a reactive group at the ortho-position of the phenyl ring can enable cyclization onto the amide nitrogen or carbonyl carbon.

Examples of heterocyclic systems potentially accessible from N-phenylcyclopentanecarboxamide derivatives include:

Benzoxazines and Benzothiazines: Introduction of a hydroxyl or thiol group at the ortho-position of the phenyl ring could facilitate a condensation reaction with a derivative of the cyclopentanecarboxamide (B1346233) to form these six-membered heterocyclic systems.

Pyrroles: In reactions analogous to the Paal-Knorr synthesis, a diketone derivative of the cyclopentane ring could react with the aniline-derived nitrogen to form N-substituted pyrroles. researchgate.net

Indoles and Quinolines: Through more complex, multi-step synthetic sequences, the core structure could be elaborated and cyclized to form fused heterocyclic systems like indoles or quinolines, which are privileged scaffolds in drug discovery.

N-Phenylcyclopentanecarboxamide in Catalysis

The structural features of N-phenylcyclopentanecarboxamide also lend themselves to applications in catalysis, where it can be used either as a building block for chiral ligands or as a substrate in catalytic reactions designed to build molecular complexity.

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction. The N-phenylcyclopentanecarboxamide moiety can be incorporated into ligand designs to create a specific chiral environment around a metal center. The amide group itself can act as a coordinating atom, and the cyclopentane ring provides a rigid scaffold that can be made chiral.

For instance, chiral amino acids are often used as starting materials for ligands. researchgate.net Similarly, a chiral derivative of cyclopentanecarboxylic acid could be used to synthesize an enantiomerically pure N-phenylcyclopentanecarboxamide. This chiral amide could then be further functionalized, for example, by introducing another coordinating group (like a phosphine (B1218219) or an oxazoline) onto the phenyl ring or the cyclopentane ring, to create a bidentate or tridentate chiral ligand. Such ligands could be valuable in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

N-Phenylcyclopentanecarboxamide and its derivatives can also serve as substrates in catalytic reactions. A key area of interest is asymmetric catalysis, where a small amount of a chiral catalyst is used to convert the substrate into a chiral product with high enantiomeric excess.

One potential application is in substrate-controlled asymmetric reactions. If the cyclopentane ring of the substrate is already chiral (derived from a chiral pool source), it can direct the stereochemical course of a subsequent reaction at another site in the molecule. researchgate.net For example, an asymmetric epoxidation or dihydroxylation of an unsaturated derivative of N-phenylcyclopentanecarboxamide could be influenced by the pre-existing stereocenters on the cyclopentane ring.

Furthermore, the C-H bonds on the cyclopentane ring or the N-H bond of the amide could be targets for catalytic functionalization, allowing for the direct and efficient introduction of new chemical bonds and functional groups.

The following table outlines the potential roles of N-phenylcyclopentanecarboxamide in catalysis.

| Catalytic Role | Concept | Example Application | Relevant Structural Feature |

| Ligand Precursor | Incorporation into a larger chiral molecule that coordinates to a metal. | Synthesis of a P,N-ligand for asymmetric hydrogenation. | Amide N, functionalizable phenyl and cyclopentyl groups. |

| Chiral Substrate | A chiral version of the molecule directs the stereochemistry of a reaction. | Diastereoselective alkylation of an enolate derived from the amide. | Pre-existing stereocenters on the cyclopentane ring. |

| Target for C-H Activation | Direct catalytic functionalization of C-H bonds. | Palladium-catalyzed arylation of a C-H bond on the cyclopentane ring. | Aliphatic C-H bonds. |

Integration of N-Phenylcyclopentanecarboxamide into Functional Materials (e.g., Polymer Chemistry, Biocompatible Systems)

The properties of N-phenylcyclopentanecarboxamide make it an interesting candidate for incorporation into functional materials, including polymers and biocompatible systems. The combination of a rigid aliphatic ring, a hydrogen-bonding amide group, and a π-stacking capable phenyl group can impart unique properties to materials.

Nitrogen-containing heterocycles and related structures are widely used in the development of functional polymers. openmedicinalchemistryjournal.com The ability of the amide group in N-phenylcyclopentanecarboxamide to form strong hydrogen bonds can be exploited to create self-assembling systems or to enhance the mechanical properties of polymers. It could be incorporated into a polymer chain in two main ways:

As a Pendant Group: A polymerizable group (like a vinyl or styrenyl unit) could be attached to the phenyl ring or the cyclopentane ring. Polymerization would then yield a polymer with N-phenylcyclopentanecarboxamide units hanging off the main chain. These pendant groups could influence the polymer's solubility, thermal stability, and mechanical properties through hydrogen bonding and steric effects.

In the Polymer Backbone: By creating a derivative with two reactive functional groups (e.g., a diamine or a dicarboxylic acid derivative of the core structure), N-phenylcyclopentanecarboxamide could be directly incorporated into the backbone of a polyamide or polyester. This would introduce the rigid cyclopentane and phenyl groups directly into the main chain, potentially leading to materials with high thermal stability and specific mechanical characteristics.

In the context of biocompatible systems , the amide bond is a fundamental linkage in peptides and proteins, suggesting that materials containing this bond may have good biocompatibility. Polymers incorporating the N-phenylcyclopentanecarboxamide moiety could be explored for biomedical applications, such as in drug delivery or as scaffolds for tissue engineering. The hydrophobic cyclopentane and phenyl groups combined with the hydrophilic hydrogen-bonding amide group create an amphiphilic character that could be useful for forming micelles or other nanostructures for encapsulating therapeutic agents.

The table below details potential applications in materials science.

| Material Type | Method of Integration | Potential Property/Function | Key Molecular Feature |

| Functional Polymer | As a pendant group off a polymer backbone. | Increased glass transition temperature, controlled solubility. | Rigid cyclopentane ring, phenyl group. |

| High-Performance Polymer | As a monomer unit in the polymer backbone. | Enhanced thermal stability, mechanical strength. | Amide bond, aromatic and aliphatic rings. |

| Biocompatible Hydrogel | Cross-linked polymer network containing the moiety. | Controlled swelling, drug release. | Hydrogen-bonding amide group. |

| Self-Assembling System | Non-covalent interactions between molecules. | Formation of fibers, films, or nanostructures. | Amide H-bonds, π-π stacking of phenyl rings. |

Future Directions and Emerging Research Avenues for N Phenylcyclopentanecarboxamide

The exploration of N-phenylcyclopentanecarboxamide and its derivatives is entering a new phase, driven by advancements in synthetic chemistry, analytical technology, and computational science. Future research is poised to unlock more efficient and sustainable production methods, deeper mechanistic understanding, and novel applications for this versatile chemical scaffold.

Q & A

Basic: What are the standard synthetic routes for N-phenylcyclopentanecarboxamide derivatives, and how are reaction conditions optimized for yield and purity?

The synthesis of N-phenylcyclopentanecarboxamide derivatives typically involves coupling a cyclopentanecarbonyl chloride with an aromatic amine. For example, N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is synthesized by reacting 5-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in dichloromethane at low temperatures (0–5°C) using triethylamine as a base to neutralize HCl byproducts . Optimization includes:

- Temperature control : Lower temperatures minimize side reactions like hydrolysis or polymerization.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity while avoiding protic solvents that might deactivate reagents.

- Catalyst/base : Triethylamine improves reaction efficiency by scavenging acidic byproducts.

Industrial-scale methods prioritize high-throughput purification techniques (e.g., column chromatography or recrystallization) to achieve >95% purity .

Advanced: How can researchers design experiments to elucidate the neuroprotective mechanisms of N-phenylcyclopentanecarboxamide analogs in animal models?

Neuroprotective studies require a multi-modal approach:

- In vivo models : Use transgenic mice (e.g., Alzheimer’s or Parkinson’s models) to assess cognitive/motor improvements post-administration. Measure biomarkers like β-amyloid plaques, tau protein phosphorylation, or inflammatory cytokines (e.g., IL-6, TNF-α) .

- Dose-response studies : Establish therapeutic windows by testing escalating doses (e.g., 10–100 mg/kg) and monitoring toxicity via liver/kidney function tests.

- Mechanistic assays : Perform receptor binding assays (e.g., NMDA or GABA receptors) and transcriptomic profiling to identify downstream signaling pathways.

Basic: Which analytical techniques are recommended for characterizing the purity and structure of N-phenylcyclopentanecarboxamide compounds?

- GC/MS : For volatile derivatives, use nonpolar columns (e.g., 5% phenylmethyl siloxane) with temperature gradients (50°C → 290°C) to resolve impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for non-volatile compounds.

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm cyclopentane and phenyl group connectivity .

- Elemental analysis : Validate molecular formulas (e.g., C₁₃H₁₈N₂O) with <0.3% deviation .

Advanced: What strategies are effective in resolving discrepancies in reported biological activities of structurally similar cyclopentanecarboxamide derivatives?

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values for enzyme inhibition) to identify outliers caused by assay variability (e.g., cell line differences).

- Structural tweaking : Synthesize analogs with single substituent changes (e.g., replacing a methyl group with fluorine) to isolate activity contributors .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences due to steric/electronic effects .

Basic: What are common side reactions encountered during the synthesis of N-phenylcyclopentanecarboxamide, and how can they be mitigated?

- Amide hydrolysis : Occurs in aqueous conditions. Mitigation: Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Oxidation of aromatic amines : Prevented by adding antioxidants (e.g., BHT) or conducting reactions under dark conditions.

- Dimerization : Minimized by slow addition of acyl chloride to avoid local excess .

Advanced: How can computational chemistry tools predict the binding affinity of N-phenylcyclopentanecarboxamide derivatives to target receptors?

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase active sites) using software like Schrödinger’s Phase .

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes and calculate binding free energy (ΔG) via MM/PBSA .

- QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict novel analogs .

Basic: What in vitro assays are typically employed to screen N-phenylcyclopentanecarboxamide compounds for initial biological activity?

- Cell viability assays : MTT or resazurin assays in neuroblastoma (SH-SY5Y) or glioblastoma (U87) lines to detect cytotoxicity/neuroprotection .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s applications).

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for opioid receptors) to quantify Ki values .

Advanced: What methodological approaches are used to determine the structure-activity relationship (SAR) of N-phenylcyclopentanecarboxamide analogs?

- Substituent scanning : Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, -F) on the phenyl ring and test activity trends .

- Conformational analysis : X-ray crystallography or NOESY NMR to correlate 3D structure with bioactivity .

- Metabolic profiling : LC-MS/MS to track metabolite formation and identify active/inactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.